DR-4004

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du DR-4004 implique plusieurs étapes, commençant par la préparation des composés intermédiaires. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle pyridine : La première étape implique la formation du cycle pyridine par une réaction de cyclisation.

Attachement du groupe phényle : Le groupe phényle est ensuite attaché au cycle pyridine en utilisant une réaction d'alkylation de Friedel-Crafts.

Formation du cycle indole : Le cycle indole est formé par une réaction de synthèse de l'indole de Fischer.

Assemblage final : La dernière étape implique le couplage des cycles pyridine et indole pour former la molécule de this compound complète.

Analyse Des Réactions Chimiques

Le DR-4004 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé en utilisant des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction du this compound peut être réalisée en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déshydrogénés.

Applications de la recherche scientifique

Neurosciences : Le this compound est utilisé comme outil de recherche pour étudier le rôle des récepteurs de la sérotonine 5-HT7 dans le cerveau.

Mécanisme d'action

Le this compound exerce ses effets en antagonisant sélectivement le récepteur de la sérotonine 5-HT7. Ce récepteur est impliqué dans divers processus physiologiques, notamment la régulation de l'humeur, le rythme circadien et la fonction cognitive. En bloquant le récepteur, le this compound peut moduler ces processus et produire des effets tels que la réduction de l'anxiété et l'amélioration de l'humeur .

Applications De Recherche Scientifique

Introduction to DR-4004

This compound is a selective antagonist of the 5-HT7 serotonin receptor, which has been studied for its potential applications in various neurobiological contexts. This compound has garnered attention in pharmacological research due to its effects on emotional regulation, circadian rhythms, and locomotor activity in animal models.

Behavioral Studies

Exploratory Activity and Emotionality

Research has demonstrated that this compound affects exploratory behavior in mice. In a study where mice were administered this compound at doses ranging from 2.5 to 10 mg/kg, a dose-dependent decrease in locomotor activity was observed, particularly at the higher doses (5 and 10 mg/kg) . This suggests that the compound may play a role in modulating emotionality through its action on serotonin systems, particularly in the amygdala.

Circadian Rhythm Modulation

Another significant application of this compound is its role in circadian rhythm modulation. In experiments involving the dorsal raphe nucleus (DRN), injections of this compound inhibited serotonin release associated with circadian clock resetting . This finding indicates that this compound can influence nonphotic phase-resetting responses, potentially providing insights into treatments for circadian rhythm disorders.

Neurochemical Dynamics

Dopamine and Serotonin Interaction

The interaction between dopamine and serotonin systems is crucial for understanding mood regulation and behavioral responses. In studies where this compound was co-administered with dopamine reuptake inhibitors, it was found to reverse the locomotor activity suppression induced by the antagonist . This highlights the compound's potential utility in exploring the neurochemical pathways involved in mood disorders.

Pharmacological Potential

Therapeutic Implications

Given its selective antagonism of the 5-HT7 receptor, this compound may have therapeutic implications for various psychiatric conditions such as anxiety and depression. The modulation of serotonin pathways suggests that this compound could be investigated further for its potential to alleviate symptoms associated with these disorders.

Case Study 1: Effects on Anxiety-Like Behavior

In a controlled study, mice treated with this compound showed significant reductions in anxiety-like behaviors as measured by standard behavioral tests (e.g., elevated plus maze). The results indicated that antagonism of the 5-HT7 receptor could lead to anxiolytic effects, which warrants further exploration in clinical settings.

Case Study 2: Influence on Circadian Rhythms

A series of experiments assessed how this compound affects circadian rhythms under various conditions of light exposure. The findings suggested that the compound could modulate phase shifts in response to environmental cues, providing valuable data for understanding sleep disorders and their treatment.

Data Tables

| Application Area | Findings | Implications |

|---|---|---|

| Behavioral Studies | Decreased locomotor activity at higher doses (5-10 mg/kg) | Potential anxiolytic effects |

| Circadian Rhythm Modulation | Inhibition of serotonin release affecting clock resetting | Insights into treatments for sleep disorders |

| Neurochemical Dynamics | Interaction with dopamine systems affecting mood regulation | Possible therapeutic target for mood disorders |

Mécanisme D'action

DR-4004 exerts its effects by selectively antagonizing the serotonin 5-HT7 receptor. This receptor is involved in various physiological processes, including mood regulation, circadian rhythm, and cognitive function. By blocking the receptor, this compound can modulate these processes and produce effects such as reduced anxiety and improved mood .

Comparaison Avec Des Composés Similaires

Le DR-4004 est unique par sa forte sélectivité pour le récepteur de la sérotonine 5-HT7 par rapport à d'autres composés similaires. Voici quelques composés similaires :

SB-258719 : Un composé ayant des propriétés pharmacologiques similaires mais une structure chimique différente.

Le caractère unique du this compound réside dans sa structure chimique spécifique, qui lui confère une forte sélectivité et une grande puissance pour le récepteur de la sérotonine 5-HT7 .

Activité Biologique

DR-4004, also known as SB-269970, is a compound recognized for its selective antagonistic activity on the 5-HT(7) serotonin receptor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in various neurological and psychiatric disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

This compound operates primarily as a selective antagonist of the 5-HT(7) receptor. The 5-HT(7) receptor is implicated in several physiological processes, including mood regulation, cognition, and circadian rhythms. By blocking this receptor, this compound can influence neurotransmitter release and neuronal signaling pathways that are critical in conditions such as depression and anxiety.

Key Findings:

- Receptor Affinity : this compound exhibits high affinity for the 5-HT(7) receptor, with a reported Ki value indicating potent binding capabilities (Ki < 10 nM) .

- Metabolic Stability : Chemical modifications to enhance metabolic stability have shown that halogenated derivatives maintain high selectivity and affinity while improving bioavailability .

Efficacy in Preclinical Studies

Numerous studies have evaluated the efficacy of this compound in various animal models, particularly focusing on its neuroprotective and cognitive-enhancing properties.

Table 1: Summary of Preclinical Findings on this compound

Case Studies

A notable case study involving this compound highlighted its potential role in reversing cognitive deficits induced by scopolamine—an anticholinergic agent known to impair memory. The results indicated that administration of this compound not only improved memory performance but also suggested a possible mechanism involving modulation of serotonergic pathways .

Clinical Implications

The therapeutic potential of this compound extends beyond cognitive enhancement. Its role as a 5-HT(7) antagonist suggests applications in treating mood disorders such as depression and anxiety. The modulation of serotonin receptors could lead to novel treatment strategies that are more effective than current pharmacotherapies.

Future Research Directions

Further clinical trials are necessary to establish the safety and efficacy of this compound in humans. Investigating its effects across diverse populations and varying dosages will be crucial for understanding its full therapeutic potential.

Propriétés

Numéro CAS |

201608-41-5 |

|---|---|

Formule moléculaire |

C26H30N2O |

Poids moléculaire |

386.5 g/mol |

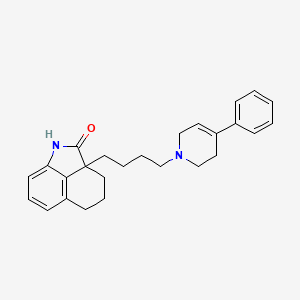

Nom IUPAC |

2a-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one |

InChI |

InChI=1S/C26H30N2O/c29-25-26(16-7-11-22-10-6-12-23(27-25)24(22)26)15-4-5-17-28-18-13-21(14-19-28)20-8-2-1-3-9-20/h1-3,6,8-10,12-13H,4-5,7,11,14-19H2,(H,27,29) |

Clé InChI |

JBQOYPLKTTXLSQ-UHFFFAOYSA-N |

SMILES |

C1CC2=C3C(=CC=C2)NC(=O)C3(C1)CCCCN4CCC(=CC4)C5=CC=CC=C5 |

SMILES canonique |

C1CC2=C3C(=CC=C2)NC(=O)C3(C1)CCCCN4CCC(=CC4)C5=CC=CC=C5 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2a-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl)butyl)-2a,3,4,5-tetrahydrobenzo(cd)indol-2(1H)-one DR-4004 DR4004 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.